7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine

Catalog No.
S15974524
CAS No.
M.F
C6HBrCl2FN3
M. Wt
284.90 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4...

Product Name

7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine

IUPAC Name

7-bromo-2,4-dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine

Molecular Formula

C6HBrCl2FN3

Molecular Weight

284.90 g/mol

InChI

InChI=1S/C6HBrCl2FN3/c7-3-1-2(10)4-5(8)11-6(9)12-13(3)4/h1H

InChI Key

RMFXMLVITVNBHQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C1F)C(=NC(=N2)Cl)Cl)Br

7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine is a heterocyclic compound characterized by its unique arrangement of nitrogen and halogen atoms. Its molecular formula is C6HBrCl2FN3C_6HBrCl_2FN_3 with a molecular weight of approximately 284.9 g/mol. This compound belongs to the pyrrolo-triazine family, which is known for its diverse applications in medicinal chemistry and materials science due to its interesting electronic properties and biological activities. The presence of bromine, chlorine, and fluorine enhances its reactivity and specificity in various

  • Substitution Reactions: The halogen atoms in the compound can be substituted with nucleophiles such as amines or thiols under suitable conditions.
  • Coupling Reactions: It can undergo coupling reactions, including Suzuki and Heck reactions, which are significant for forming carbon-carbon bonds.
  • Oxidation and Reduction: The compound may also be subject to oxidation or reduction processes that alter its electronic properties and reactivity.

The biological activity of 7-bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine has been investigated for its potential as an anticancer agent. Its mechanism of action may involve the inhibition of key enzymes or interference with DNA replication processes. The halogen substituents enhance its binding affinity to biological targets, making it a candidate for further pharmacological studies.

The synthesis of 7-bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine typically involves multi-step synthetic routes:

  • Starting Materials: The synthesis begins with appropriate precursors that contain the necessary halogen and nitrogen functionalities.
  • Reflux Conditions: The reaction is usually conducted under reflux in solvents such as dimethylformamide or acetic acid to facilitate the formation of the pyrrolo-triazine structure.
  • Purification: After the reaction completion, purification methods like recrystallization or column chromatography are employed to isolate the desired product.

This compound has potential applications in various fields:

  • Medicinal Chemistry: As a building block for developing new pharmaceuticals with targeted biological activities.
  • Material Science: Due to its unique electronic properties, it can be used in the development of advanced materials such as organic semiconductors or sensors.
  • Agricultural Chemistry: Investigated for use in agrochemicals due to its possible herbicidal or fungicidal properties.

Studies on the interactions of 7-bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine with various biological macromolecules are crucial for understanding its mechanism of action. These studies often focus on:

  • Protein Binding: Assessing how well the compound binds to specific proteins or enzymes involved in disease pathways.
  • DNA Intercalation: Investigating whether the compound can intercalate into DNA structures, potentially disrupting replication and transcription processes.

Several compounds share structural similarities with 7-bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
7-Bromo-2-chloro-6-fluoropyrrolo[2,3-d]pyrimidineC6HBrClFN3Different halogen substitution pattern
5-Bromo-2-chloro-7-fluoropyrrolo[2,3-d]pyrimidineC6HBrClFN3Variation in position of bromine and chlorine
5-Fluoropyrrolo[2,3-d]pyrimidineC6H6FN3Lacks halogen diversity
2-Chloro-6-fluoropyrrolo[2,3-d]pyrimidineC6HClFN3Different halogen positioning

Comparison Highlights

7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine stands out due to its unique combination of halogens at specific positions on the pyrrolo-triazine ring. This substitution pattern enhances its reactivity and potential interactions with biological targets compared to other similar compounds. Its unique structure allows for selective functionalization that could lead to novel applications in drug discovery and material science.

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Exact Mass

282.87149 g/mol

Monoisotopic Mass

282.87149 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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